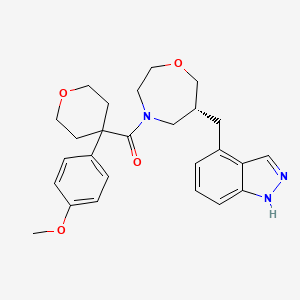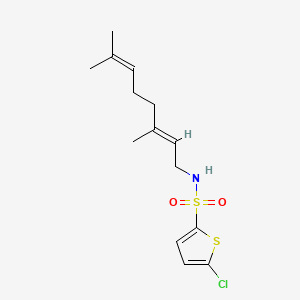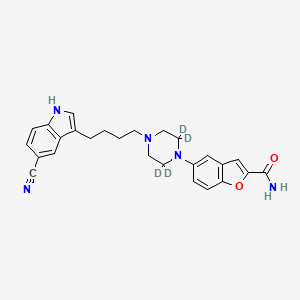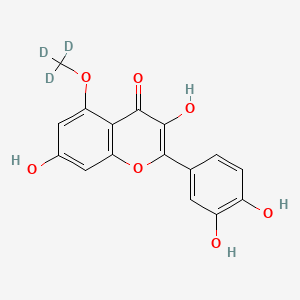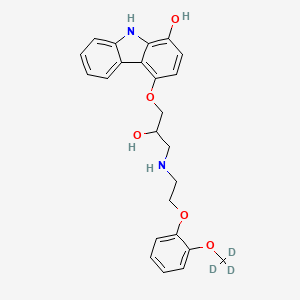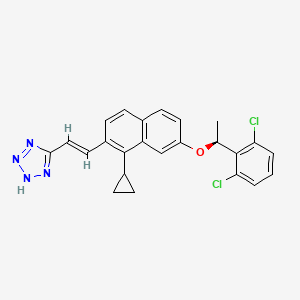
Hydroxy Pioglitazone (M-II)-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy Pioglitazone (M-II)-d4 is a deuterated form of Hydroxy Pioglitazone (M-II), a metabolite of Pioglitazone. Pioglitazone is a thiazolidinedione class drug used primarily to manage type 2 diabetes mellitus by improving insulin sensitivity. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Pioglitazone due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Pioglitazone (M-II)-d4 involves the incorporation of deuterium atoms into the Hydroxy Pioglitazone (M-II) molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: Utilizing deuterated solvents and catalysts to replace hydrogen atoms with deuterium.
Deuterated Reagents: Employing deuterated reagents in the synthesis process to introduce deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to achieve deuterium incorporation.
Chromatographic Purification: Employing advanced chromatographic techniques to purify the final product and remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Hydroxy Pioglitazone (M-II)-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to keto derivatives.
Reduction: Formation of reduced metabolites.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Substitution Reagents: Including halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions include:
Keto Pioglitazone (M-III): Formed through oxidation.
Reduced Pioglitazone Metabolites: Resulting from reduction reactions.
Scientific Research Applications
Hydroxy Pioglitazone (M-II)-d4 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Pioglitazone.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Employed to investigate potential drug-drug interactions.
Biological Research: Used in studies related to insulin sensitivity and glucose metabolism.
Industrial Applications: Utilized in the development of new antidiabetic drugs and formulations.
Mechanism of Action
Hydroxy Pioglitazone (M-II)-d4 exerts its effects by acting as an agonist at the peroxisome proliferator-activated receptor-gamma (PPARγ) in target tissues such as adipose tissue, skeletal muscle, and liver. Activation of PPARγ increases the transcription of insulin-responsive genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity and glycemic control.
Comparison with Similar Compounds
Hydroxy Pioglitazone (M-II)-d4 can be compared with other similar compounds, such as:
Keto Pioglitazone (M-III): Another metabolite of Pioglitazone with different metabolic properties.
Hydroxy Pioglitazone (M-IV): A similar metabolite with slight structural differences.
Rosiglitazone: Another thiazolidinedione class drug with similar pharmacological effects but different metabolic pathways.
This compound is unique due to its stable isotope labeling, which makes it particularly useful in detailed pharmacokinetic and metabolic studies.
Properties
Molecular Formula |
C19H20N2O4S |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
5-[[2,3,5,6-tetradeuterio-4-[2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H20N2O4S/c1-2-12-5-8-15(20-10-12)16(22)11-25-14-6-3-13(4-7-14)9-17-18(23)21-19(24)26-17/h3-8,10,16-17,22H,2,9,11H2,1H3,(H,21,23,24)/i3D,4D,6D,7D |
InChI Key |
RMTFRGFLVHAYCI-ZDPIWEEJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCC(C3=NC=C(C=C3)CC)O)[2H] |
Canonical SMILES |
CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




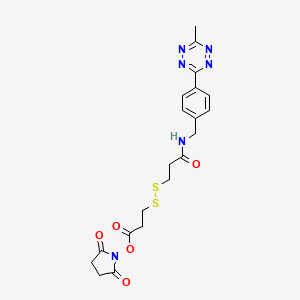
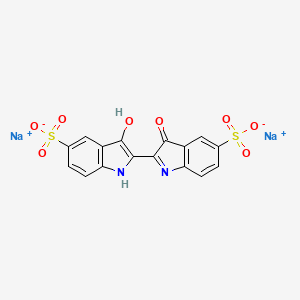
![4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B12415804.png)

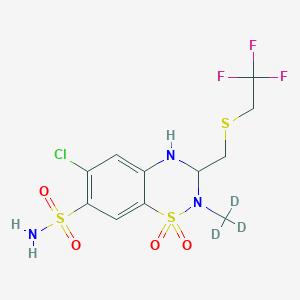
![N,N-diethyl-2-[4-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine](/img/structure/B12415812.png)
